molecular formula C25H34ClNO4 B10795413 Etorphine-hci

Etorphine-hci

Cat. No.: B10795413
M. Wt: 448.0 g/mol
InChI Key: JNHPUZURWFYYHW-UHFFFAOYSA-N
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Description

Contextualization of Etorphine-HCl as a Potent Opioid Agonist in Research

Etorphine is recognized for its exceptionally high analgesic potency, estimated to be 1,000 to 3,000 times that of morphine. wikipedia.orgwikiwand.compatsnap.com This characteristic positions it as a powerful research tool for studying the physiological and pharmacological effects of opioid receptor activation. In pharmacological studies, Etorphine-HCl serves as a potent, non-selective full agonist for the μ (mu), δ (delta), and κ (kappa) opioid receptors. wikipedia.orgpatsnap.comdrugbank.com Its high affinity for the μ-opioid receptor is primarily responsible for its profound analgesic and sedative effects. patsnap.com

The mechanism of action of Etorphine-HCl involves its binding to these opioid receptors within the central nervous system. patsnap.com This binding activates intracellular G-proteins, leading to the inhibition of adenylate cyclase and a subsequent reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.com This cascade of events results in the hyperpolarization of neuronal membranes and the inhibition of neurotransmitter release, such as glutamate (B1630785) and substance P, which are crucial for pain signaling. patsnap.com

In research settings, this potent and broad-spectrum agonism allows for the detailed investigation of opioid receptor function and the downstream signaling pathways they modulate. frontiersin.org Its ability to induce profound physiological responses at very low concentrations makes it an invaluable ligand for receptor binding assays and for studying the distribution and density of opioid receptors in various tissues. nih.gov For instance, studies have utilized etorphine to explore the selective inhibition of C fibre-evoked responses in neurons, providing insights into the spinal mechanisms of nociception. nih.gov

Historical Development and Synthetic Origin Research

The journey of etorphine began in the early 1960s with the work of a research group at Macfarlan Smith in Edinburgh, led by Kenneth Bentley. wikipedia.org This group was investigating a series of semi-synthetic opioids derived from thebaine, which are now collectively known as "Bentley compounds". nonkill.infoen-academic.comwikipedia.org Etorphine was first prepared in 1960 from oripavine, a related alkaloid, and was subsequently synthesized from thebaine in 1963. wikipedia.org

The starting material for the synthesis of etorphine and other Bentley compounds is thebaine, an alkaloid primarily sourced from the poppy species Papaver bracteatum. nonkill.info Unlike Papaver somniferum, this species contains minimal amounts of morphine and codeine. nonkill.info The synthesis of etorphine from thebaine involves a Diels-Alder reaction, a key chemical transformation that creates the characteristic 6,14-endo-etheno bridge of the orvinol structure. wikipedia.orgineosopen.org This structural feature is a hallmark of the Bentley compounds and is crucial for their high potency. wikipedia.org The process typically involves reacting thebaine with a suitable dienophile to form a thevinol intermediate, which is then further modified to yield etorphine. ineosopen.org

The development of these potent analgesics was not without incident. A notable anecdote from the early days of research recounts how two of Bentley's colleagues were accidentally exposed to a thebaine derivative, leading to their semi-conscious state and highlighting the compound's incredible activity. nonkill.info This discovery of highly active compounds during the Cold War era led to their investigation by military chemical laboratories in several countries for their potential as incapacitating agents. nonkill.info

Scope and Significance of Academic Inquiry into Etorphine-HCl

The academic and research applications of Etorphine-HCl are extensive, primarily due to its extreme potency. patsnap.com This characteristic has made it an indispensable tool in veterinary medicine for the immobilization of large wild animals, such as elephants and rhinoceroses, where rapid and profound sedation is required. wikipedia.orgpatsnap.comnonkill.info The rapid onset of action and the availability of a specific antagonist, diprenorphine (B84857), for reversal contribute to its utility in this specialized field. wikipedia.org

In the realm of basic and preclinical research, Etorphine-HCl has been instrumental in elucidating the fundamental mechanisms of opioid signaling. ncats.io Its use in receptor binding studies has helped to map the distribution and pharmacological properties of opioid receptors in the brain and other tissues. nih.gov Furthermore, research on etorphine and its analogs, such as dihydroetorphine, has contributed to the understanding of the structure-activity relationships of opioid agonists. nih.govnih.gov For example, comparative studies have shown that dihydroetorphine can be more potent than etorphine in certain analgesic tests and that both are selective mu-agonists. nih.gov

The unique pharmacological profile of etorphine has also spurred research into the development of novel analgesics. clockss.org The study of its interactions with different opioid receptor subtypes continues to inform the design of new opioid-based therapeutics with potentially improved side-effect profiles. nih.gov Despite its restricted use due to its high potential for danger to humans, the scientific knowledge gained from studying Etorphine-HCl has had a lasting impact on opioid pharmacology and the broader field of neuroscience. patsnap.comdrugbank.com

Data Tables

Table 1: Key Properties of Etorphine

Property Value Source
Chemical Formula C25H33NO4 wikipedia.org
Molar Mass 411.542 g·mol−1 wikipedia.org
Analgesic Potency 1,000–3,000 times that of morphine wikipedia.orgwikiwand.compatsnap.com
Primary Mechanism Full agonist at μ, δ, and κ opioid receptors wikipedia.orgdrugbank.com

| Primary Precursor | Thebaine | wikipedia.orgnonkill.infogoogle.com |

Table 2: Historical Timeline of Etorphine

Year Event Source
1960 First prepared from oripavine. wikipedia.org
1963 Synthesized from thebaine by Kenneth Bentley's group. wikipedia.org

| Early 1960s | Development of Bentley compounds. | nonkill.infowikipedia.org |

Properties

Molecular Formula

C25H34ClNO4

Molecular Weight

448.0 g/mol

IUPAC Name

19-(2-hydroxypentan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride

InChI

InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H

InChI Key

JNHPUZURWFYYHW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Origin of Product

United States

Mechanistic Pharmacology of Etorphine Hcl at Opioid Receptors

Elucidation of Opioid Receptor Binding Dynamics and Subtype Selectivity

Etorphine-HCl is recognized as a potent, non-selective full agonist across the three classical opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). nih.govdrugbank.com It also exhibits a discernible, albeit weaker, affinity for the orphanin FQ/nociceptin receptor (ORL1). drugbank.com The compound's high affinity for these receptors underpins its profound pharmacological activity.

Mu-Opioid Receptor Agonism Investigations

Research indicates that Etorphine-HCl possesses a very high affinity for the μ-opioid receptor (MOR), which is largely responsible for its potent analgesic and sedative properties. nih.gov Studies using radioligand binding assays have consistently demonstrated its potent interaction with MOR. For instance, in monkey brain membranes, etonitazene, a structurally related potent opioid, showed a Ki of 0.02 nM, highlighting the high affinity of this class of compounds for the μ-receptor. documentsdelivered.com Etorphine itself is recognized as one of the most potent agonists for G protein activation at the MOR, with an EC50 value of 0.55 ± 0.16 nM in [³⁵S]GTPγS binding assays. drugbank.com

Kappa-Opioid Receptor Agonism Investigations

Similar to its activity at mu and delta receptors, Etorphine-HCl is a full agonist at the kappa-opioid receptor (KOR). drugbank.com The activation of KOR contributes to the complex effects of etorphine. Although it is a potent agonist at this receptor, the relative efficacy can vary depending on the tissue and the specific signaling pathway being measured. drugbank.com For example, in dog brain cortical homogenates, the maximum stimulation of [³⁵S]GTPγS binding was higher for a selective kappa agonist compared to a mu agonist, indicating regional differences in receptor signaling capacity. drugbank.com

Interactions with Orphanin FQ (ORL1) Receptor

Etorphine-HCl displays a weak affinity for the orphanin FQ/nociceptin receptor, also known as the opioid receptor-like 1 (ORL1) receptor. drugbank.com While not its primary target, this interaction is noteworthy. Some studies have shown that etorphine can compete with the binding of [³H]nociceptin to the ORL1 receptor and inhibit forskolin-induced cyclic AMP accumulation, confirming its agonist activity at this site, albeit at higher concentrations than required for the classical opioid receptors. nih.gov The binding of etorphine to the ORL1 receptor is considered relatively insignificant compared to its potent activity at mu, delta, and kappa receptors in acute settings. wikipedia.org

Intracellular Signaling Pathways Modulated by Etorphine-HCl

Upon binding to opioid receptors, Etorphine-HCl initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G-proteins. This leads to the modulation of various downstream effectors, resulting in its powerful physiological effects.

G-Protein Coupling and Downstream Signaling Research

The activation of opioid receptors by Etorphine-HCl leads to the coupling of inhibitory G-proteins, specifically of the Gi/Go family. nih.gov This interaction triggers the dissociation of the G-protein into its Gα and Gβγ subunits.

The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in pain signaling. nih.gov

The Gβγ subunit, on the other hand, directly modulates ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. nih.gov This hyperpolarization makes it more difficult for the neuron to fire an action potential. Simultaneously, the Gβγ subunit inhibits voltage-gated calcium channels, reducing the influx of calcium ions that is necessary for the release of neurotransmitters such as glutamate (B1630785) and substance P from presynaptic terminals. nih.gov

Furthermore, research has shown that Etorphine-HCl can induce robust receptor phosphorylation, a key step in the process of G-protein uncoupling and receptor desensitization. nih.gov Interestingly, the downstream signaling of Etorphine-HCl can differ from other opioids. For instance, while both morphine and etorphine can lead to the activation of the extracellular signal-regulated kinase (ERK), they do so via different pathways. Etorphine-induced ERK activation has been shown to be dependent on the β-arrestin pathway. documentsdelivered.com In contrast to morphine, etorphine is a robust promoter of β-arrestin recruitment to the μ-opioid receptor. nih.govcapes.gov.br This differential signaling may contribute to the unique pharmacological profile of etorphine.

Adenylate Cyclase Inhibition and Cyclic AMP (cAMP) Regulation Studies

A primary signaling pathway affected by Etorphine-HCl following opioid receptor activation is the adenylyl cyclase cascade. When etorphine binds to μ-opioid receptors, it triggers a conformational change in the receptor, which in turn activates associated intracellular inhibitory G-proteins (Gαi/o). patsnap.comyoutube.com This activation leads directly to the inhibition of the enzyme adenylyl cyclase. patsnap.comresearchgate.net

The function of adenylyl cyclase is to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular processes, including pain transmission signaling. patsnap.comnih.gov By inhibiting adenylyl cyclase, etorphine effectively reduces the intracellular concentration of cAMP. patsnap.com Lowered cAMP levels result in decreased activity of protein kinase A (PKA), a cAMP-dependent protein kinase. patsnap.comfrontiersin.org This reduction in PKA activity diminishes the phosphorylation of various target proteins that are integral to pain signaling pathways. patsnap.com

Paradoxically, prolonged stimulation of the μ-opioid receptor can lead to a compensatory upregulation or sensitization of the adenylyl cyclase system. frontiersin.orgbiorxiv.org This adaptive response can result in what is known as cAMP overshoot upon withdrawal of the agonist. biorxiv.org Studies have indicated that the adenylyl cyclase 1 (AC1) isoform, in particular, shows increased mRNA expression in the dorsal root ganglia and spinal cord after chronic administration of opioids. frontiersin.org

Neuronal Ion Channel Modulation: Potassium and Calcium Channel Research

Etorphine-HCl's mechanism of action extends to the direct modulation of neuronal ion channel activity, a core function of opioid receptor activation that influences neuronal excitability. patsnap.comnih.gov The activation of G-proteins by etorphine-bound opioid receptors leads to distinct effects on potassium (K+) and calcium (Ca2+) channels. patsnap.comnih.gov

Calcium Channels: Concurrently, etorphine inhibits the opening of voltage-gated calcium channels (VGCCs), particularly N-type channels. patsnap.comnih.gov Calcium influx is a critical step for the release of neurotransmitters from presynaptic terminals. frontiersin.org By inhibiting these channels, etorphine effectively reduces the amount of calcium entering the presynaptic neuron, thereby decreasing neurotransmitter release. patsnap.comnih.gov

The modulation of these ion channels is a fundamental mechanism by which opioids, including etorphine, regulate synaptic transmission throughout the nervous system. nih.govnih.gov

Neurotransmitter Release Alteration Studies

The modulation of ion channels by Etorphine-HCl directly translates into significant alterations in the release of various neurotransmitters. The primary mechanism for this effect is presynaptic inhibition. patsnap.comnih.govnih.gov

By inhibiting N-type voltage-gated calcium channels at presynaptic terminals, etorphine reduces the influx of calcium that is essential for the fusion of synaptic vesicles with the neuronal membrane and the subsequent release of their contents. patsnap.com This leads to a marked reduction in the release of key excitatory neurotransmitters involved in pain signaling, such as glutamate and Substance P. patsnap.com

Studies investigating the actions of etorphine in the cerebral cortex suggest it may act presynaptically to suppress neuronal after-discharges without affecting the postsynaptic actions of neurotransmitters like glycine, γ-aminobutyric acid (GABA), acetylcholine, or L-glutamate. nih.gov Furthermore, research on the nucleus accumbens has shown that chronic opioid exposure can lead to adaptations in dopamine (B1211576) terminal function, affecting both tonic and phasic dopamine release. mdpi.com

Opioid Receptor Trafficking and Desensitization Mechanisms

The cellular response to sustained agonist binding by compounds like etorphine involves complex regulatory processes, including receptor trafficking and desensitization. These mechanisms modulate the number and sensitivity of receptors on the cell surface, playing a crucial role in the cell's ability to adapt to prolonged signaling.

Agonist-Induced Receptor Internalization and Sequestration Studies

A significant feature of etorphine's interaction with the μ-opioid receptor (μOR) is its ability to induce robust and rapid receptor internalization, also known as endocytosis. pnas.orgnih.gov This process involves the removal of receptors from the plasma membrane into the cell's interior. nih.gov

Research comparing different opioid agonists has revealed marked differences in their capacity to trigger this process. Etorphine is a potent inducer of μOR internalization, whereas morphine, another opioid agonist, fails to cause significant receptor sequestration even at high concentrations. pnas.orgnih.gov Studies using transfected human embryonic kidney (HEK 293) cells and examining rat brain neurons in vivo have confirmed this agonist-selective internalization. nih.gov Following administration of etorphine, internalized μORs can be observed within 30 minutes, colocalized with endocytic markers, indicating they are trafficked through a conserved endocytic pathway. nih.gov The ability of an agonist to stimulate receptor internalization is not directly correlated with its potency for receptor activation but is instead a distinct characteristic. nih.govnih.gov

AgonistPotency for G Protein Activation (EC₅₀)Efficacy for Internalization
Etorphine High (EC₅₀ = 6.8 ± 1.0 nM for arrestin-3 recruitment) nih.govHigh / Robust pnas.orgnih.gov
Morphine Lower efficacy than etorphine nih.govLow / Ineffective pnas.orgnih.gov
DAMGO High nih.govHigh nyu.edu
Endomorphins High nyu.eduHigh nyu.edu

This table provides a simplified comparison of the effects of different opioid agonists on receptor internalization based on available research. EC₅₀ refers to the half-maximal effective concentration.

Role of G Protein-Coupled Receptor Kinases (GRKs) in Receptor Regulation

The process of agonist-induced receptor internalization is critically dependent on the phosphorylation of the receptor, a step mediated by G protein-coupled receptor kinases (GRKs). pnas.orgmdpi.com The ability of different opioid agonists to promote receptor internalization is directly related to their capacity to induce GRK-dependent phosphorylation of the μOR. pnas.org

Etorphine effectively promotes robust phosphorylation of the μOR, which is a prerequisite for internalization. pnas.org In contrast, morphine's inability to cause μOR sequestration corresponds to its failure to elicit significant receptor phosphorylation. pnas.org However, if GRK2 is overexpressed in cells, morphine gains the ability to induce μOR phosphorylation and subsequent internalization, highlighting the central role of this kinase. pnas.org The GRK2/3 subfamily of kinases is considered a key determinant of the agonist-selective endocytosis of the μOR. nih.govbris.ac.uk These kinases are major regulators of opioid receptor function, and the distinct phosphorylation patterns they create in response to different agonists tightly control receptor desensitization and internalization. mdpi.com

Involvement of Dynamin and Beta-Arrestin in Receptor Dynamics

Following GRK-mediated phosphorylation of the μOR, other key proteins are recruited to orchestrate receptor desensitization and internalization. The most prominent among these are β-arrestins (beta-arrestins). nih.govnih.govnih.gov

The phosphorylation of the receptor by GRKs creates a binding site for β-arrestin proteins. nih.gov Etorphine's potent induction of receptor phosphorylation leads to the translocation of β-arrestin from the cytosol to the phosphorylated receptor at the plasma membrane. pnas.org The binding of β-arrestin to the receptor has two major consequences:

Desensitization: It sterically hinders the receptor from coupling with its G-protein, effectively uncoupling it from downstream signaling pathways like adenylyl cyclase inhibition. nih.gov

Internalization: It acts as an adapter protein, linking the receptor to components of the endocytic machinery, such as clathrin and the large GTPase dynamin. pnas.orgnih.gov

Dynamin is essential for the final step of clathrin-mediated endocytosis, where it forms a collar around the neck of the budding vesicle and mediates its scission from the plasma membrane. pnas.org Therefore, etorphine-induced internalization of the μOR is a dynamin-dependent process, initiated by GRK phosphorylation and facilitated by β-arrestin recruitment. pnas.org This entire cascade is a primary mechanism for regulating the signaling output of high-efficacy opioids like etorphine. nih.gov

Comparative Analysis of Receptor Modulation by Different Opioid Agonists

The pharmacological profile of etorphine-HCl is distinguished by its unique interactions with opioid receptors when compared to other opioid agonists like morphine, fentanyl, and buprenorphine. These differences manifest in receptor affinity, selectivity, functional efficacy, and the specific intracellular signaling pathways they recruit.

Receptor Affinity and Selectivity:

Etorphine is characterized by its very high affinity and broad-spectrum activity across μ, δ, and κ opioid receptors. wikipedia.orgdrugbank.com In vivo studies have shown that while it has a high affinity for the μ-receptor, it possesses only a moderate selectivity of approximately 20-fold for μ- over δ-sites. nih.gov This contrasts sharply with an agonist like sufentanil , which exhibits a much higher selectivity for the μ-receptor, at around 1100-fold over the δ-site. nih.govFentanyl , another potent synthetic opioid, is also a potent agonist at the μ-opioid receptor. umich.eduMorphine , the archetypal opioid, binds primarily to the μ-receptor, but its affinity is considerably lower than that of etorphine. patsnap.comresearchgate.netBuprenorphine presents a more complex profile as a partial agonist at the μ-receptor with high affinity, and an antagonist at κ- and δ-receptors. nih.gov

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compound μ-Opioid Receptor (MOR) δ-Opioid Receptor (DOR) κ-Opioid Receptor (KOR)
Etorphine ~1.16 nih.gov High Affinity wikipedia.orgdrugbank.com High Affinity wikipedia.orgdrugbank.com
Morphine ~1.17 researchgate.net Low Affinity Low Affinity
Fentanyl ~1.35 researchgate.net Low Potency d-nb.info Low Affinity
Sufentanil High Affinity nih.gov Lower Affinity nih.gov Lower Affinity
Buprenorphine High Affinity nih.gov Antagonist nih.gov Antagonist nih.gov

Note: Ki values can vary significantly between different experimental conditions, tissues, and species. This table provides a general comparison based on available research.

Functional Efficacy and Signaling Bias:

Beyond simple binding, agonists differ in their ability to activate the receptor and trigger downstream signaling, a property known as efficacy. Etorphine is a full agonist at all three main opioid receptors. wikipedia.orgdrugbank.com Despite its high potency, some studies have shown that its operational efficacy for G-protein activation can be lower than that of other agonists like DAMGO ([D-Ala², N-Me-Phe⁴, Gly⁵-ol]-enkephalin). nih.gov

A key area of differentiation among opioid agonists is their propensity to induce distinct downstream signaling cascades, often termed "biased agonism." This refers to an agonist's ability to preferentially activate either the G-protein signaling pathway (associated with analgesia) or the β-arrestin recruitment pathway (linked to receptor internalization and certain adverse effects).

vs. Morphine: A stark contrast is observed in the activation of the ERK1/2 signaling pathway. Etorphine induces a rapid and transient stimulation of ERK1/2, which desensitizes quickly. nih.gov In contrast, morphine produces a persistent ERK1/2 activation. nih.gov This divergence is attributed to ligand-specific differences in the regulation of epidermal growth factor (EGF) receptor transactivation; etorphine treatment is associated with desensitization and down-regulation of the EGF receptor, whereas chronic morphine treatment fails to do so. nih.gov

vs. Fentanyl: At the δ-opioid receptor, fentanyl acts as a full and highly efficacious agonist, whereas morphine is only a partial agonist. d-nb.info This suggests that at high concentrations, fentanyl can elicit physiological responses via the δ-receptor that morphine cannot. d-nb.info

vs. Buprenorphine: In studies of spinal nociceptive neurons, both intrathecal etorphine and fentanyl produce selective, naloxone-reversible inhibition of C-fiber evoked responses. nih.gov Buprenorphine, however, shows a more complex, dose-dependent effect, causing facilitation at low doses and a non-naloxone-reversible inhibition at higher doses. nih.gov

Receptor Occupancy: Research indicates that both etorphine and sufentanil can produce their analgesic effects at a very low fractional occupancy of μ-receptors, approximately 2% at the ED50 dose. nih.gov This implies a highly efficient coupling between receptor binding and physiological response, a characteristic of agonists with high intrinsic efficacy. nih.gov

Table 2: Comparative Functional Activity and Signaling of Opioid Agonists

Agonist Receptor Type(s) Efficacy Profile Key Signaling Characteristics
Etorphine μ, δ, κ Agonist wikipedia.orgdrugbank.com Full Agonist Induces transient ERK1/2 activation. nih.gov
Morphine Primarily μ Agonist patsnap.com Partial to Full Agonist Induces persistent ERK1/2 activation. nih.gov Limited β-arrestin-2 recruitment compared to other agonists. mdpi.com
Fentanyl Primarily μ Agonist umich.edu Full Agonist Full, highly efficacious agonist at δ-receptors. d-nb.info
Buprenorphine μ Partial Agonist; κ/δ Antagonist nih.gov Partial Agonist Effects are not readily reversible by naloxone (B1662785). nih.gov
Sufentanil Highly selective μ Agonist nih.gov Full Agonist Produces analgesia at very low receptor occupancy. nih.gov
DAMGO Selective μ Agonist Full Agonist High operational efficacy for G-protein activation and arrestin-3 recruitment. nih.gov

This comparative analysis highlights that while etorphine-HCl is an exceptionally potent and broadly acting opioid, its mechanistic profile is distinct from other agonists. Its non-selectivity, high efficacy, and specific signaling signature, such as the transient activation of ERK pathways, differentiate its molecular pharmacology from more selective or partial agonists like fentanyl and buprenorphine, and from the classic opioid, morphine.

Advanced Pharmacological Investigations in Non Human Animal Models

Comparative Pharmacological Characterization

Etorphine-HCl is a semi-synthetic opioid agonist renowned for its exceptional potency, which has been quantified in various animal models to be approximately 1,000 to 3,000 times that of morphine. patsnap.comwikipedia.org This significant potency is a direct consequence of its high affinity for opioid receptors. Etorphine acts as a potent, non-selective full agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors. wikipedia.orgdrugbank.com While it interacts with all three major opioid receptor types, it demonstrates a particularity high affinity for the μ-opioid receptor, which is primarily responsible for its profound analgesic and sedative effects. patsnap.compatsnap.com

In vivo studies in rats using radiolabeled [3H]Etorphine have been instrumental in understanding its receptor binding characteristics. These investigations revealed that etorphine's analgesic effects are elicited at a very small fractional occupancy of opioid receptors in the brain. nih.gov This high efficiency at the receptor level contributes to its remarkable potency. Further research in mice has characterized etorphine as a μ-selective agonist. nih.gov

Comparative studies in mice have provided a quantitative measure of etorphine's potency relative to other opioids. In one such study, the therapeutic index for etorphine hydrochloride was found to be 9,263, vastly exceeding that of morphine sulfate, which was calculated at 80.4. rhinoresourcecenter.com This indicates a significantly wider margin between the effective dose and the lethal dose for etorphine compared to morphine in this animal model. rhinoresourcecenter.com The table below summarizes the acute toxicity and effective doses found in this comparative study in mice. rhinoresourcecenter.com

CompoundMedian Effective Dose (ED₅₀) (mg/kg)Median Lethal Dose (LD₅₀) (mg/kg)Approximate Therapeutic Index
Etorphine hydrochloride0.00874.19,263
Morphine sulfate6.8546.680.4

Data derived from parenteral administration in mice. rhinoresourcecenter.com

Receptor binding assays using membranes from PathHunter HEK293 cells expressing the μ-opioid receptor further confirmed etorphine's high potency. In these in vitro systems, etorphine was the most potent agonist in stimulating [³⁵S]GTPγS binding and was also among the most potent displacers of the opioid antagonist [³H]naloxone. nih.gov

The pharmacodynamic effects of etorphine have been compared with other opioids across several animal species, highlighting its unique profile. In analgesic tests conducted in mice, such as the tail-flick and hot-plate tests, etorphine was found to be less potent than its analogue, dihydroetorphine, though the two were nearly equipotent in the phenylquinone writhing assay. nih.gov Both compounds were determined to be short-acting, μ-selective agonists in these models. nih.gov

Studies in white rhinoceros have shown that etorphine induces significant sympathomimesis, characterized by elevated plasma noradrenaline concentrations, increased cardiac output, and a hypermetabolic state. oup.com This sympathetic upregulation is believed to contribute to the physiological complications observed during immobilization. oup.com A comparative study in this species investigated the effects of co-administering butorphanol (B1668111), a partial μ-opioid agonist. The findings suggest that butorphanol can attenuate some of etorphine's effects, leading to an increase in arterial oxygen content but a reduction in cardiac output and oxygen delivery. oup.com

In blesbok (Damaliscus pygargus phillipsi), the pharmacodynamic effects of etorphine have been evaluated in combination with sedatives. One study compared a combination of etorphine and azaperone (B1665921) with an etorphine and midazolam mixture. scielo.org.za Both combinations produced adequate immobilization. scielo.org.za Another study in blesbok compared a high dose of etorphine (0.09 mg/kg) with a lower dose (0.05 mg/kg), both combined with azaperone. nih.gov Both drug combinations resulted in complete and rapid immobilization. The higher etorphine dose was associated with higher mean partial pressure of carbon dioxide (PaCO₂) and bicarbonate (HCO₃⁻) levels, while the lower dose group showed higher mean lactate (B86563) levels. nih.gov A separate investigation in blesbok directly compared etorphine alone with an etorphine-azaperone combination, revealing that while both protocols caused significant cardiorespiratory compromise, the combination provided a deeper plane of immobilization, facilitating easier handling. ebi.ac.uk

Neurobehavioral and Physiological Responses in Animal Models (Excluding Clinical Outcomes)

Induction of Reversible Immobilization States

Etorphine-HCl is recognized in non-human animal models for its capacity to induce rapid and profound immobilization. patsnap.compatsnap.com Research across various species demonstrates its efficacy in achieving a state of recumbency, which is essential for handling and research procedures. In goats, intramuscular administration of etorphine-HCl induces a rapid catatonic immobilization, characterized by hyperextension of the limbs and neck. nih.gov Studies on feral stallions have shown that intravenous administration leads to immobilization in an average of 55 seconds. nih.gov

The time to achieve immobilization appears to be dose-dependent and varies between species. nih.gov For example, in a study on Nubian giraffes, the induction time differed significantly between adults and subadults, with subadults becoming recumbent faster on average. scielo.org.za This rapid onset is a key characteristic noted in veterinary applications where swift immobilization is necessary. patsnap.com The quality of immobilization can vary, with some studies noting fair quality due to a light plane of anesthesia and limb movement, as observed in Persian fallow deer. ijvm.org.il However, in goats, the immobilization is described as catatonic, and in feral stallions, it is generally effective for handling. nih.govnih.gov The state of immobilization is fully reversible with the administration of appropriate antagonists. nih.govscielo.org.zanih.gov

Table 1: Research Findings on Etorphine-HCl Induced Immobilization in Animal Models A summary of induction times observed in various research studies.

Animal Model Mean Induction Time Route of Administration Additional Notes Reference
Feral Stallions 55 ± 4 seconds Intravenous (IV) Time to standing after reversal was 86 ± 7 seconds. nih.gov
Feral Stallions 708 ± 131 seconds Intramuscular (IM) Slower induction compared to IV route. nih.gov
Goats 5 to 10 minutes Intramuscular (IM) Characterized by catatonic state with limb and neck hyperextension. nih.gov
Nubian Giraffe (Adult) 7.58 ± 0.42 minutes Intramuscular (IM) Reversal was initiated immediately upon recumbency. scielo.org.za
Nubian Giraffe (Subadult) 5.65 ± 0.56 minutes Intramuscular (IM) Induction was significantly faster than in adults. scielo.org.za
Persian Fallow Deer 4.9 ± 3.1 minutes Intramuscular (IM) Induction quality was considered very good. ijvm.org.il
Impala 3.9 ± 1.6 minutes Intramuscular (IM) Time to recumbency was compared against thiafentanil (B1254756). researchgate.net

Modulation of Cardiopulmonary Parameters in Research Settings

The administration of etorphine-HCl in research settings leads to significant alterations in cardiopulmonary function. A consistent finding across multiple animal models, including goats, impala, and blesbok, is the induction of hypertension (increased blood pressure), bradycardia (decreased heart rate), and bradypnea (decreased respiratory rate). nih.govresearchgate.netmurdoch.edu.au The hypertension appears to be attributable to an increase in total peripheral resistance. nih.gov

Respiratory depression is a prominent effect, often resulting in hypoxemia (low arterial oxygen levels) and hypercapnia (high arterial carbon dioxide levels). ijvm.org.ilresearchgate.netmurdoch.edu.aucornell.edu Studies in impala and blesbok showed that while both etorphine and the comparator opioid thiafentanil caused hypoxemia, the effect was sometimes more pronounced with one agent over the other depending on the species and time point measured. researchgate.netmurdoch.edu.au For instance, in blesbok, etorphine resulted in lower arterial oxygen partial pressure (PaO2) compared to thiafentanil. murdoch.edu.au Conversely, in impala, thiafentanil produced more severe hypoxemia five minutes after recumbency. researchgate.net In Persian fallow deer, severe hypoxemia was observed following etorphine-medetomidine administration. ijvm.org.il These profound effects on the respiratory system necessitate careful monitoring in a research context. patsnap.com

Table 2: Modulation of Cardiopulmonary Parameters by Etorphine-HCl in Animal Models Selected findings from comparative research studies.

Animal Model Key Cardiopulmonary Findings Reference
Goats Induced hypertension, bradycardia, and bradypnea. Decreased heart and respiration rates. nih.gov
Impala Caused bradypnea, increased heart rate initially, and hypertension. Resulted in hypoxemia. researchgate.net
Blesbok Lower mean respiratory rate and lower PaO2 compared to thiafentanil. Caused clinically relevant hypoxemia. murdoch.edu.au
White Rhinoceros Known to cause pulmonary hypertension and respiratory depression, leading to severe hypoxemia. researchgate.netcornell.edu
Persian Fallow Deer Severe hypoxemia (oxygen saturation at 70%) was observed with an etorphine-medetomidine combination. ijvm.org.il

Neurological Effects and Central Nervous System Depression Research

Etorphine-HCl exerts its effects primarily through potent agonist activity at opioid receptors within the central nervous system (CNS), particularly the mu (μ), delta (δ), and kappa (κ) receptors. patsnap.comdrugbank.com Its high affinity for the mu-opioid receptor is chiefly responsible for its profound sedative and analgesic effects. patsnap.com The binding to these receptors inhibits neurotransmitter release, which depresses the CNS and prevents the transmission of pain signals. patsnap.compatsnap.com

Research in rat models has provided more specific insights into its neurological action. In anesthetized rats, intravenous etorphine was found to increase the latency of the primary evoked response to a peripheral nerve stimulus and suppress the rhythmical after-discharge in the cerebral cortex. nih.gov This effect was observed on both field potentials and the firing of single neurons. nih.gov Further investigation using electrophoretically applied etorphine in the cerebral cortex suggested a potential pre-synaptic mechanism of action. nih.gov Other studies have indicated that the integrity of the brain's serotoninergic system is important for the full expression of etorphine's analgesic effect, similar to what is observed with morphine. nih.gov

Investigations of Combination Pharmacotherapy in Animal Studies

Synergistic and Antagonistic Drug Interactions

In non-human animal research, etorphine-HCl is frequently co-administered with other agents to enhance immobilization quality and mitigate certain physiological responses. The use of α2-adrenoreceptor agonists, such as xylazine (B1663881) and medetomidine, in combination with etorphine has been explored in several species. nih.govijvm.org.il In feral stallions, a combination of etorphine, xylazine, and atropine (B194438) was used to produce rapid and reversible immobilization. nih.gov A study in Persian fallow deer investigated a combination of etorphine and medetomidine, which resulted in very good induction quality and excellent, quick recovery, although the quality of immobilization was only fair and was accompanied by severe hypoxemia. ijvm.org.il

Other drug classes are also used synergistically. Butyrophenones like azaperone and tranquilizers like acepromazine (B1664959) are often combined with etorphine. researchgate.netcornell.edu The addition of azaperone to etorphine in white rhinoceros was found to reduce the hypertension associated with etorphine immobilization. researchgate.net However, concurrent use of other CNS depressants can potentiate the depressive effects of etorphine-HCl. patsnap.com For instance, adding butorphanol to an etorphine-detomidine-azaperone combination in white rhinoceroses did not improve arterial oxygen levels compared to the control group without butorphanol. researchgate.net The interaction with various sedatives, tranquilizers, and other opioids is a significant area of investigation aimed at refining immobilization protocols. patsnap.comdrugbank.com

Reversal Agent Efficacy in Opioid-Induced States

The profound effects of etorphine-HCl necessitate the use of specific antagonists to achieve rapid and reliable reversal of the induced state. Opioid antagonists such as diprenorphine (B84857) and naltrexone (B1662487) are commonly used for this purpose in animal studies. nih.govscielo.org.zanih.gov The efficacy of these reversal agents is well-documented, with studies reporting rapid recovery times. In feral stallions immobilized with an etorphine combination, intravenous administration of diprenorphine and yohimbine (B192690) resulted in an average time to standing and walking of 86 seconds. nih.gov

Mechanisms of Opioid Tolerance and Adaptive Responses in Animal Models

The development of tolerance, a state of reduced responsiveness to a drug's effects with repeated administration, is a hallmark of chronic opioid exposure. In non-human animal models, etorphine has been a valuable tool for investigating the complex molecular and cellular adaptations that underlie this phenomenon. Research indicates that the mechanisms of tolerance are multifaceted, involving changes at the receptor level, alterations in intracellular signaling pathways, and broader neuroadaptive responses within the central nervous system.

A primary mechanism implicated in etorphine-induced tolerance is the regulation of the mu-opioid receptor (MOR), the principal target for etorphine and other clinically relevant opioids. Unlike some other opioids, such as morphine, etorphine is a potent agonist that robustly induces receptor phosphorylation and subsequent internalization. pnas.org This process is thought to be a critical initial step in the development of tolerance.

The differential ability of etorphine and morphine to induce these receptor adaptations is linked to their distinct interactions with intracellular regulatory proteins. Etorphine, but not morphine, has been shown to elicit robust G protein-coupled receptor kinase (GRK)-dependent phosphorylation of the MOR. pnas.org This phosphorylation event is a prerequisite for the binding of β-arrestin, a protein that not only uncouples the receptor from its G-protein signaling but also targets it for internalization via a dynamin-dependent pathway. pnas.orgnih.gov Consequently, chronic exposure to a high-efficacy agonist like etorphine, which strongly promotes this entire cascade, can lead to a net loss of receptors as some are targeted for degradation within lysosomes rather than being recycled back to the cell surface. nih.gov

Beyond receptor-level changes, chronic etorphine administration triggers adaptive responses in downstream intracellular signaling pathways. Opioid receptors, including the MOR, are coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to reduced levels of the second messenger cyclic AMP (cAMP). elsevierpure.com A well-documented adaptation to chronic opioid exposure is the paradoxical "superactivation" or upregulation of the adenylyl cyclase system. elsevierpure.comnih.gov This compensatory mechanism is believed to counteract the persistent inhibition by the opioid, contributing to a state of cellular tolerance. When the opioid is withdrawn, the now overactive adenylyl cyclase system results in a surge of cAMP, which is thought to underlie many of the symptoms of withdrawal.

Further research into agonist-directed signaling has revealed that chronic treatment with different opioids can selectively alter the expression of specific G-protein subunits. For example, in Chinese Hamster Ovary (CHO) cells expressing the human mu-opioid receptor, chronic treatment with etorphine was found to up-regulate the expression of the Gα12 subunit, an effect not seen with some other mu-agonists. uky.edu This suggests that etorphine can induce unique adaptive changes in the G-protein signaling machinery itself.

Cross-tolerance studies in animal models have further illuminated the complex nature of opioid tolerance. In rats, chronic administration of morphine leads to profound tolerance to the antidiuretic effects of both morphine and etorphine. nih.gov However, in studies measuring analgesia, mice made tolerant to morphine did not exhibit the same degree of cross-tolerance to etorphine, suggesting that the mechanisms of tolerance can be specific to the physiological effect being measured and the particular opioid administered. elsevierpure.comnih.gov Similarly, mice made tolerant to morphine show less cross-tolerance to the locomotor-activating effects of etorphine compared to other opioids. nih.gov In contrast, animals made tolerant to etorphine generally show broad cross-tolerance to other opioids like morphine and heroin. elsevierpure.com

These findings from non-human animal models underscore that etorphine-induced tolerance is not a single process but rather a collection of adaptive changes. These include robust receptor downregulation driven by GRK-mediated phosphorylation and β-arrestin recruitment, as well as downstream adaptations like adenylyl cyclase superactivation and altered G-protein expression. The differential effects observed between etorphine and other opioids highlight the concept of agonist-directed trafficking and adaptation, providing crucial insights into the molecular underpinnings of opioid tolerance.

Interactive Data Tables

Table 1: Comparative Effects of Chronic Etorphine and Morphine on Mu-Opioid Receptor (MOR) Regulation in Mice

AgonistMOR Downregulation in Whole BrainMagnitude of Tolerance (Analgesic ED50 Shift)Relationship between Dose and Tolerance
Etorphine Yes (dose-dependent) pnas.org6.97-fold (at highest dose) pnas.orgNon-linear pnas.org
Morphine Not significant pnas.org4.76-fold (at highest dose) pnas.orgLinear pnas.org

Table 2: Cross-Tolerance Findings in Animal Models

Chronic TreatmentTest DrugPhysiological EffectCross-Tolerance ObservedAnimal ModelCitation
MorphineEtorphineAntidiuresisYes (profound)Rat nih.gov
MorphineEtorphineAnalgesia (tail flick)NoMouse/Rat nih.gov
MorphineEtorphineRespiratory DepressionYes (to s.c. etorphine)Mouse elsevierpure.com
EtorphineMorphine, HeroinRespiratory DepressionYesMouse elsevierpure.com
MorphineEtorphineLocomotor ActivationLess cross-tolerance (7-fold) compared to morphine (22-fold)Mouse nih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies and Novel Synthesis Pathways

The synthesis of etorphine and its derivatives is a complex process that typically starts from naturally occurring opium alkaloids. These precursors undergo a series of chemical transformations to yield the final potent compound.

The primary precursors for the semi-synthesis of etorphine are thebaine and oripavine wikipedia.orgwikipedia.org. Oripavine is the major metabolite of thebaine and can be isolated from plants like Papaver orientale and Papaver bracteatum wikipedia.orgscirp.orgscirp.org. Etorphine was first synthesized from oripavine in 1960 wikipedia.org.

The foundational work in this area was conducted by K. W. Bentley's research group in the 1960s, leading to a class of compounds known as the "Bentley compounds" wikipedia.org. The synthesis of these potent μ-opioid agonists involves a critical Diels-Alder reaction. In this key step, thebaine, which contains a conjugated diene system in its C-ring, reacts with a suitable dienophile (e.g., methyl vinyl ketone) to form a 6,14-endoetheno-bridged intermediate wikipedia.org. Subsequent chemical modifications, including 3-O-demethylation, convert this intermediate into the corresponding bridged oripavine derivative, which is the direct precursor to etorphine wikipedia.org.

A practical laboratory synthesis of oripavine from morphine has also been developed. This process involves the selective alkylation of the di-O-anion of morphine to yield morphine 6-methyl ether (heterocodeine), which is then acetylated, oxidized to oripavine 3-acetate, and finally hydrolyzed to produce oripavine in a 73% yield from morphine nih.gov. Similarly, thebaine can be synthesized from codeine nih.gov. These pathways provide access to the necessary precursors for etorphine synthesis from more abundant alkaloids.

The core structure of etorphine has been extensively modified to prepare a wide range of analogs, allowing researchers to probe the structure-activity relationships at opioid receptors. These chemical derivatizations often target specific functional groups or structural features of the etorphine molecule.

Notable derivatives include:

Dihydroetorphine: Produced by the saturation of the 7,8-double bond of etorphine, this modification results in an even more potent compound, with an analgesic potency up to 12,000 times that of morphine wikipedia.org.

Acetorphine: This analog is created through the acetylation of the 3-hydroxy group of etorphine. It exhibits a potency approximately 8,700 times that of morphine wikipedia.org.

Diprenorphine (B84857) (Revivon): This compound is an opioid receptor antagonist used to reverse the effects of etorphine wikipedia.org.

Homologues: Altering the side chain at the C7 position also significantly impacts potency. For instance, the isopentyl homologue of etorphine is nearly three times more potent than etorphine itself wikipedia.org.

The table below summarizes the relative potencies of etorphine and some of its key derivatives compared to morphine.

CompoundStructural Modification from EtorphineRelative Potency (Morphine = 1)
Etorphine -~1,000 - 3,000 wikipedia.org
Dihydroetorphine Saturation of 7,8-double bondUp to 12,000 wikipedia.org
Acetorphine Acetylation of 3-hydroxy group~8,700 wikipedia.org
Isopentyl Homologue Isopentyl side chain at C7~3x more potent than etorphine wikipedia.org

These derivatization studies demonstrate that subtle changes to the etorphine scaffold can lead to dramatic shifts in pharmacological activity.

Elucidation of Structure-Activity Relationships on Opioid Receptor Interactions

The exceptionally high potency of etorphine is directly linked to its specific three-dimensional structure, which allows for high-affinity binding to and activation of opioid receptors, primarily the mu (μ) opioid receptor.

Opioid receptors exhibit a high degree of stereoselectivity. Early studies using radiolabeled [3H]etorphine demonstrated stable, stereospecific, and saturable binding to rat brain homogenates, providing strong evidence for the existence of specific opiate receptor sites nih.gov. This stereospecificity is a critical factor in the pharmacological activity of opioids. For instance, the μ-opioid receptor shows a high binding affinity for the naturally occurring (-)-morphine, while its enantiomer, (+)-morphine, has minimal affinity and no analgesic activity dntb.gov.ua.

While research specifically detailing the stereoisomers of the etorphine side chain is complex, studies on other synthetic opioids underscore the importance of stereochemistry. For example, in the U-47700 analog series, the (1R,2R) stereoisomer possesses significantly higher potency and selectivity for the μ-opioid receptor compared to the (1S,2S) isomer, which shows preference for the κ-opioid receptor nih.gov. This principle highlights that the precise spatial arrangement of atoms in a ligand is paramount for optimal interaction with the chiral environment of the receptor's binding pocket.

The pharmacological profile of etorphine is determined by the contributions of its various functional groups and its rigid, complex ring structure. The key structural features responsible for its high potency have been extensively studied through the synthesis and evaluation of various analogs wikipedia.orgpnas.org.

The Phenolic 3-Hydroxyl Group: This group is a common feature in many potent opioids and is crucial for high-affinity binding, likely through hydrogen bonding interactions within the receptor pocket. Acetylation of this group, as in acetorphine, maintains high potency wikipedia.org.

The C7 Tertiary Alcohol Side Chain: The specific nature of the substituent at the C7 position, which projects from the 6,14-etheno bridge, is a primary determinant of etorphine's extraordinary potency. The size, length, and polarity of this alkyl group significantly influence receptor affinity and efficacy.

The 6,14-Etheno Bridge: This rigidifying feature, a result of the Diels-Alder synthesis, locks the molecule into a specific conformation. This pre-organization is thought to reduce the entropic penalty upon binding to the receptor, contributing to higher affinity. This rigid structure, along with the C7 side chain, allows for interactions with regions of the receptor not accessible to more flexible opioids like morphine pnas.org.

The N-Methyl Group: The nitrogen atom is a critical component of the opioid pharmacophore, typically protonated at physiological pH to interact with an acidic residue (such as Asp147 in the μ-opioid receptor) in the binding pocket lboro.ac.uknih.gov. Substitution of the methyl group with larger groups like N-allyl can convert an agonist into an antagonist pnas.org.

The table below outlines the key structural components of etorphine and their established roles in its pharmacological activity.

Structural FeaturePositionContribution to Pharmacological Profile
Phenolic HydroxylC3Essential for high-affinity binding; hydrogen bonding.
Tertiary Alcohol Side ChainC7Major determinant of high potency; interacts with specific receptor sub-pockets.
6,14-Etheno BridgeC6-C14Provides conformational rigidity, enhancing binding affinity.
Nitrogen AtomN17Forms a critical ionic bond with an acidic residue in the receptor.

Rational Design and Synthesis of Etorphine-Based Ligands

The detailed understanding of etorphine's SAR has paved the way for the rational design of novel ligands with tailored pharmacological properties. Modern drug design often employs computational methods and structural biology to create molecules with desired characteristics, such as receptor subtype selectivity or biased signaling nih.gov.

One advanced approach involves the design of "bitopic" ligands. These molecules are engineered to interact simultaneously with the primary binding site (the orthosteric pocket) and a secondary, allosteric site on the receptor nih.gov. For the μ-opioid receptor, a conserved sodium ion-binding site has been identified as a target for such ligands. By designing fentanyl derivatives with a linker attached to a positively charged group that can interact with this allosteric site (specifically with the Asp2.50 residue), researchers have been able to modulate the ligand's efficacy and functional selectivity, potentially separating desired analgesic effects from adverse ones nih.gov.

This strategy of targeting allosteric sites could be applied to the etorphine scaffold. By adding functionalized linkers to positions on the etorphine molecule that project towards such secondary sites, it may be possible to design novel etorphine-based ligands with unique signaling profiles, such as a bias towards G-protein signaling over β-arrestin pathways nih.govnih.gov. Such biased agonists are of significant interest as they may offer a route to safer analgesics. These rational design approaches, combining synthetic chemistry with computational modeling and functional assays, represent the future of developing next-generation opioid ligands based on the potent etorphine template nih.govresearchgate.net.

Development of Selective Opioid Receptor Agonists/Antagonists

Etorphine itself is a potent, non-selective full agonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors. wikipedia.orgdrugbank.com This lack of selectivity means it activates all three major opioid receptor subtypes, contributing to a broad spectrum of effects. However, for research and potential therapeutic applications, ligands with high selectivity for a single receptor subtype are often desired. The etorphine scaffold has served as a template for developing such selective molecules.

A prime example of this is dihydroetorphine . This analogue is formed by the reduction of a double bond in the C7 side chain of etorphine. This seemingly minor modification results in a significant shift in receptor selectivity. While etorphine binds with high affinity to all three receptor types, studies have shown that dihydroetorphine is a highly selective agonist for the μ-opioid receptor. nih.gov Research using selective opioid receptor antagonists has confirmed that the effects of dihydroetorphine are mediated primarily through the μ-receptor. nih.gov

Conversely, modifications to the N-17 substituent can convert a potent agonist into an antagonist. In the broader family of morphinans, replacing the N-methyl group with larger alkyl groups, such as N-cyclopropylmethyl or N-allyl, typically confers antagonist properties at some or all opioid receptors. nih.gov Applying this principle to the etorphine series led to the development of diprenorphine , a potent, non-selective opioid receptor antagonist used to reverse the effects of etorphine.

The table below illustrates the impact of structural modifications on opioid receptor binding affinity.

CompoundModification from EtorphinePredominant Activityμ-OR Affinity (Ki, nM)δ-OR Affinity (Ki, nM)κ-OR Affinity (Ki, nM)
Etorphine -Non-selective Agonist wikipedia.org~0.1 - 0.4~0.1 - 0.6~0.1 - 0.5
Dihydroetorphine Reduction of side-chain double bondμ-Selective Agonist nih.govHighLowerLower
Diprenorphine N-methyl replaced by N-cyclopropylmethylNon-selective AntagonistHighHighHigh

Note: Specific Ki values can vary between different assay conditions and studies. The table provides a qualitative comparison based on reported selectivities.

Exploration of Multi-Targeting Ligands

The concept of multi-target ligands involves designing a single molecule that can interact with two or more distinct receptor targets. nih.gov This approach is a promising strategy in drug discovery, potentially leading to compounds with improved efficacy or a more favorable side-effect profile by simultaneously modulating complementary biological pathways. nih.gov

The etorphine scaffold, with its potent opioid activity, presents an interesting starting point for creating multi-target ligands. Research has shown that etorphine itself has a weak affinity for the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL1 receptor, in addition to its primary opioid receptor targets. wikipedia.orgdrugbank.com This makes it, by definition, a multi-target ligand, although its activity at the NOP receptor is significantly lower than at the classical opioid receptors.

The development of ligands with a more deliberately balanced multi-target profile is an active area of research. For instance, creating molecules that act as agonists at the μ-opioid receptor (for analgesia) and as antagonists at the kappa (κ) opioid receptor could be beneficial. Kappa receptor antagonism has been associated with antidepressant effects and may mitigate some of the undesirable effects of mu-agonism. pharmacytimes.com The structurally related compound buprenorphine, which is also derived from thebaine, is a well-known example of this principle, acting as a partial agonist at the μ-receptor and an antagonist at the κ-receptor.

Furthermore, researchers are exploring hybrid ligands that combine an opioid pharmacophore with a pharmacophore for a non-opioid receptor. nih.gov This could involve linking a molecule like etorphine to a ligand for receptors involved in pain pathways, such as neurokinin (NK) or cholecystokinin (CCK) receptors. The goal of such "bivalent ligands" is to have a single molecule that can simultaneously engage both an opioid receptor and another target, potentially leading to synergistic effects or the reduction of unwanted side effects. arizona.edu While specific bivalent ligands derived directly from etorphine are not widely reported, the principle represents a rational direction for future research based on its potent and well-characterized scaffold.

An in-depth examination of the advanced analytical and spectroscopic techniques employed for the characterization of the potent semi-synthetic opioid, Etorphine-HCl.

Advanced Analytical and Spectroscopic Characterization Techniques

The rigorous identification, quantification, and characterization of Etorphine-HCl are paramount for its use in research and specialized veterinary applications. Due to its extremely high potency, highly sensitive and specific analytical methods are required. These methods encompass chromatographic techniques for separation and quantification, radioligand binding assays for pharmacological characterization, and spectroscopic approaches for structural elucidation.

Regulatory and Ethical Frameworks for Etorphine Hcl Research

Legal Classifications and Research Permitting Requirements

The legal status of Etorphine-HCl is a primary determinant of its accessibility for research purposes. Internationally, it is classified under the United Nations' Single Convention on Narcotic Drugs of 1961 as a Schedule I and IV narcotic, signifying a high potential for abuse and very limited, if any, therapeutic use in humans. wikipedia.org This international classification mandates strict control measures by signatory nations.

In the United States, the Drug Enforcement Administration (DEA) classifies Etorphine itself as a Schedule I controlled substance. However, Etorphine hydrochloride is designated as a Schedule II substance, acknowledging its accepted, albeit highly restricted, medical use in veterinary medicine. wikipedia.org This scheduling has significant implications for researchers.

Any individual or institution intending to conduct research with Etorphine-HCl must obtain specific permits from relevant national and local authorities. In the United States, this involves a multi-step process:

State Licensing: Researchers must first obtain a license from their respective state's board of pharmacy or department of health to handle controlled substances for research. cornell.eduuga.edu

DEA Registration: Following state licensure, researchers must apply for a registration with the DEA. cornell.eduuga.edu For research involving Schedule I substances like Etorphine, a specific Schedule I researcher registration is required. yale.edu The application process is rigorous and includes a detailed research protocol, justification for the use of the specific substance, and a thorough background check of the principal investigator. federalregister.govwikipedia.org

The distribution of Etorphine-HCl is also tightly controlled and is restricted to veterinarians engaged in zoo and exotic animal practice, wildlife management programs, and authorized researchers. ecfr.gov

A comparative look at international regulations reveals a similarly stringent approach. In the United Kingdom, Etorphine is a Class A substance under the Misuse of Drugs Act 1971. wikipedia.orgwww.gov.uk In the Netherlands, it is a Schedule I drug under the Opium Law, with its use confined to veterinary purposes in zoos. wikipedia.org

Institutional Animal Care and Use Committee (IACUC) Guidelines

All research involving vertebrate animals and the use of Etorphine-HCl is subject to oversight by an Institutional Animal Care and Use Committee (IACUC). nih.gov The IACUC's role is to ensure that the research is ethically sound and that animal welfare is a primary consideration. Key aspects of IACUC review for protocols involving Etorphine-HCl include:

Scientific Justification: The researcher must provide a strong scientific rationale for using Etorphine-HCl, demonstrating that no other less potent or less hazardous alternatives are suitable.

Pain and Distress Management: The protocol must detail the procedures for monitoring and alleviating any potential pain or distress in the animals. uiowa.eduttu.edu This includes the use of appropriate analgesics and a clear plan for intervention if adverse effects are observed. nih.gov

Humane Endpoints: Clear criteria for humane endpoints must be established to prevent or minimize animal suffering.

Personnel Training: The IACUC verifies that all personnel handling the compound and the animals are adequately trained in its administration, the recognition of its effects, and emergency procedures. nih.gov

The use of Etorphine-HCl in research often involves the co-administration of other drugs, such as tranquilizers or antagonists, which must also be detailed and justified in the IACUC protocol.

Responsible Handling and Security Protocols for Controlled Substances in Research

Given its extreme potency and potential for accidental human exposure, the handling and security of Etorphine-HCl in a research setting are governed by strict protocols. These measures are designed to prevent diversion, theft, and accidental exposure.

Storage:

Schedule I and II Security: Etorphine-HCl, along with other high-potency opioids like carfentanil and diprenorphine (B84857), must be stored in a safe or steel cabinet that is equivalent to a U.S. Government Class V security container. pitt.eduregisterofohio.state.oh.usecfr.gov

Limited Access: The storage container must be securely locked, and access to the keys or combination must be strictly limited to the principal investigator and a minimal number of authorized personnel. yale.edupitt.edu

Secure Location: The safe or cabinet must be located within a room that can be locked and has limited access. pitt.edu

Accountability and Record-Keeping:

Meticulous Records: Researchers are required to maintain detailed and accurate records of the receipt, use, and disposal of Etorphine-HCl. These records must be readily available for inspection by the DEA and other regulatory bodies.

Chain of Custody: A clear chain of custody must be documented for the compound from its acquisition to its final use or disposal.

Handling:

Personal Protective Equipment (PPE): Appropriate PPE, including gloves and eye protection, must be worn at all times when handling Etorphine-HCl.

Antidote Availability: Due to the risk of accidental exposure, an opioid antagonist such as naloxone (B1662785) or diprenorphine must be readily available whenever Etorphine-HCl is being handled. safeandvault.com Personnel must be trained in its administration.

The stringent regulatory and ethical frameworks surrounding Etorphine-HCl research underscore the compound's significant potential for both scientific advancement and harm. Adherence to these guidelines is paramount to ensure the safety of research personnel, the welfare of research animals, and the responsible conduct of scientific inquiry.

Detailed Research Findings

Research involving Etorphine-HCl has primarily focused on its potent immobilizing effects in large animals and its pharmacological properties.

Receptor Binding Affinity

Etorphine-HCl is a non-selective agonist with high affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors. wikipedia.orgdrugbank.compatsnap.com This broad receptor interaction contributes to its profound analgesic and sedative effects. While specific Ki values can vary between studies and experimental conditions, the high affinity of Etorphine for these receptors is a consistent finding. One study noted an apparent dissociation constant (Kd) of 1.16 +/- 0.3 nM for [3H]etorphine binding in sheep caudate nucleus membranes. nih.gov Another study in rat hypothalamus found a Kd of 2.9 nM. nih.gov These values indicate a very strong binding to opioid receptors.

Table 1: Receptor Binding Data for Etorphine-HCl

Receptor Subtype Reported Affinity (Kd/Ki) Species/Tissue Reference
Opioid Receptors (general) 1.16 ± 0.3 nM (Kd) Sheep Caudate Nucleus nih.gov
Opioid Receptors (general) 2.9 nM (Kd) Rat Hypothalamus nih.gov
Mu (µ) Opioid Receptor High Affinity Agonist Human drugbank.compatsnap.com
Delta (δ) Opioid Receptor High Affinity Agonist Human drugbank.compatsnap.com
Kappa (κ) Opioid Receptor High Affinity Agonist Human drugbank.compatsnap.com

Note: Ki and Kd are measures of binding affinity; lower values indicate stronger binding.

Wildlife Immobilization Research

Etorphine-HCl has been extensively studied for the chemical immobilization of a wide range of wildlife species, particularly large mammals where its high potency is advantageous. Research often focuses on determining effective immobilization protocols, monitoring physiological effects, and evaluating the efficacy of reversing agents.

Table 2: Selected Research Findings on Etorphine-HCl in Wildlife Immobilization

Species Key Findings Co-administered Drugs Reversing Agent Reference
Nubian Giraffe (Giraffa camelopardalis camelopardalis) Mean induction times of 5.65 to 7.58 minutes. Considered safe and effective for snare removal procedures. Not specified Naltrexone (B1662487) or Diprenorphine scielo.org.za
Walrus (Odobenus rosmarus) Mean induction time of 5 minutes. Overall success rate of 84% in 69 immobilizations. Not specified Diprenorphine researchgate.net
Persian Fallow Deer (Dama dama mesopotamica) Mean induction time of 4.9 ± 3.1 minutes. Medetomidine Naltrexone and Atipamezole ijvm.org.il
Asian Swamp Buffalo (Bubalus bubalis) Induction times varied between 10 and 33 minutes. Xylazine (B1663881) Not specified nih.gov
Blesbok (Damaliscus pygargus phillipsi) Complete immobilization achieved in all animals. Azaperone (B1665921) Not specified wildpharm.co.za
Various (Equidae, Ursidae, Cervidae, Bovidae) Rapid immobilization, sedation, analgesia, and muscle relaxation. Not specified Diprenorphine avma.org

Induction time refers to the time from administration to the animal becoming recumbent.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the pharmacokinetic properties of etorphine-HCl in preclinical models?

  • Methodological Answer : Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations. Dosing regimens should follow established guidelines for opioid analogs, with adjustments for species-specific metabolic rates. Include control groups receiving saline or inactive analogs to isolate etorphine-specific effects. Ensure compliance with ethical guidelines for animal welfare, including pain management protocols .
  • Key Considerations : Cross-validate results with at least two analytical methods to confirm accuracy. Document batch-to-batch variability in drug purity using certificates of analysis (CoA) from suppliers .

Q. How can researchers ensure reproducibility in etorphine-HCl binding affinity studies for opioid receptors?

  • Methodological Answer : Employ radioligand displacement assays (e.g., using tritiated naloxone) under standardized buffer conditions (pH 7.4, 37°C). Normalize data to reference compounds (e.g., morphine) and report IC₅₀ values with 95% confidence intervals. Share raw datasets and detailed lab protocols in supplementary materials to enable replication .
  • Key Considerations : Address batch-specific variability in receptor preparations by including internal controls in each experiment .

Advanced Research Questions

Q. What strategies resolve contradictions in reported efficacy data for etorphine-HCl across different pain models (e.g., neuropathic vs. inflammatory)?

  • Methodological Answer : Conduct a systematic review of existing studies using PRISMA guidelines to identify confounding variables (e.g., dosing schedules, animal strain differences). Perform meta-analyses to quantify heterogeneity (I² statistic) and subgroup analyses to isolate model-specific effects. Experimental replication in a unified model system (e.g., Sprague-Dawley rats across labs) can clarify discrepancies .
  • Key Considerations : Use contradiction frameworks (e.g., principal vs. secondary aspects of a contradiction) to prioritize variables requiring re-evaluation .

Q. How should researchers design studies to evaluate etorphine-HCl’s potential neurotoxic effects while controlling for its potent sedative properties?

  • Methodological Answer : Implement a tiered experimental approach:

In vitro : Assess neuronal viability via lactate dehydrogenase (LDH) assays in primary cortical cultures exposed to etorphine-HCl (0.1–10 µM).

In vivo : Use telemetry to monitor sedation depth (EEG/EMG) concurrently with histopathological analysis of brain regions post-administration.
Include a comparator group receiving equianalgesic doses of fentanyl to differentiate sedation-driven artifacts from neurotoxicity .

  • Key Considerations : Apply blinding and randomization to minimize observer bias in histopathology scoring .

Q. What statistical approaches are robust for analyzing dose-response relationships in etorphine-HCl tolerance studies?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for intra-subject variability in longitudinal tolerance data. Compare Akaike Information Criterion (AIC) values between sigmoidal vs. biphasic models to determine optimal fit. Validate findings with Bayesian hierarchical models to incorporate prior data on opioid tolerance mechanisms .
  • Key Considerations : Pre-register analysis plans to avoid data dredging and ensure hypothesis-driven research .

Ethical and Methodological Frameworks

Q. How can researchers address ethical challenges in human studies involving etorphine-HCl analogs?

  • Methodological Answer : For Phase I trials, adopt a risk-proportionate informed consent process, emphasizing etorphine’s high potency and overdose risks. Include independent safety monitors and real-time pharmacokinetic monitoring to halt dosing if respiratory depression thresholds are breached. Reference the Declaration of Helsinki and local IRB guidelines for opioid analogs .
  • Key Considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design to align objectives with ethical standards .

Data Management and Transparency

Q. What practices enhance transparency in etorphine-HCl research data sharing?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit raw LC-MS datasets in repositories like Zenodo with DOI assignment.
  • Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical identifiers).
  • Publish code for statistical analyses on GitHub with version control .
    • Key Considerations : Include data availability statements in manuscripts, specifying embargo periods if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.